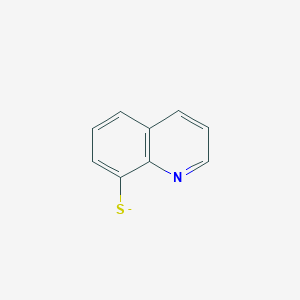

Quinoline-8-thiolate

Beschreibung

Significance of the Quinoline (B57606) Framework in Contemporary Chemical Sciences

The quinoline framework, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in modern chemical sciences. wisdomlib.orgresearchgate.netmdpi.com Its rigid and planar structure, coupled with the presence of a nitrogen atom, endows it with a unique electronic distribution and the ability to participate in a variety of chemical interactions. researchgate.net This has led to its prevalence in numerous natural products, particularly alkaloids, and its widespread use as a privileged scaffold in the design of synthetic molecules with specific functions. researchgate.netmdpi.comnih.gov

In medicinal chemistry, the quinoline core is a key component in a vast array of therapeutic agents, exhibiting a broad spectrum of biological activities including antimalarial, antibacterial, anticancer, and anti-inflammatory properties. nih.govnih.govrsc.org The ability to readily modify the quinoline skeleton through various synthetic methodologies allows for the fine-tuning of its pharmacological profile. mdpi.comiipseries.org Beyond its medicinal applications, the quinoline structure is integral to the development of dyes, agrochemicals, and materials with specific optical and electronic properties. researchgate.netwikipedia.org Its inherent fluorescence and ability to coordinate with metal ions make it a valuable component in the design of sensors and molecular probes. vulcanchem.com

The Pivotal Role of Thiolate Ligands in Modern Coordination Chemistry and Materials Science

Thiolate ligands (RS⁻), the conjugate bases of thiols, play a crucial role in modern coordination chemistry and materials science due to their strong coordinating ability with a wide range of metal ions. wikipedia.org As soft Lewis bases, thiolates form robust bonds with soft Lewis acidic metal centers, leading to the formation of stable and often structurally diverse metal complexes. wikipedia.org The sulfur atom in a thiolate ligand possesses lone pairs of electrons that can effectively bridge multiple metal centers, facilitating the construction of multinuclear clusters and coordination polymers. wikipedia.orgxmu.edu.cn

The electronic properties of thiolate ligands, particularly their ability to act as π-donors, significantly influence the electronic structure and reactivity of the resulting metal complexes. wikipedia.org This has profound implications in catalysis, where metal-thiolate complexes are involved in a variety of transformations. researchgate.netbohrium.comsemanticscholar.org In materials science, the incorporation of thiolate ligands is a key strategy for the synthesis of functional materials. Thiolate-protected metal nanoclusters, for instance, exhibit unique size-dependent optical and electronic properties. researchgate.netbohrium.com Furthermore, the strong affinity of thiolates for surfaces like gold has been extensively utilized in the development of self-assembled monolayers and functionalized nanoparticles. bohrium.com The influence of thiolate ligands also extends to the luminescence properties of metal complexes, where they can modulate the emissive characteristics. rsc.org

Comprehensive Overview of Quinoline-8-thiolate as a Multifunctional Chemical Compound

This compound combines the advantageous features of the quinoline framework and the thiolate functional group into a single, multifunctional molecule. vulcanchem.com The nitrogen atom of the quinoline ring and the sulfur atom of the thiolate group are positioned to act as a bidentate chelating agent, forming stable five-membered rings with metal ions. wikipedia.org This chelation enhances the stability of the resulting metal complexes and influences their geometric and electronic properties.

The structure of this compound allows for strong coordination with metal ions through the lone pairs on the sulfur atom, while the quinoline framework provides π-conjugation that is crucial for electronic applications. vulcanchem.com This combination of properties makes this compound a versatile ligand for creating a wide array of coordination compounds with tailored functionalities. vulcanchem.com These complexes have found applications in areas such as catalysis, where they can facilitate chemical transformations, and in materials science for the development of polymers with high refractive indices and tunable photoluminescence for use in organic light-emitting diodes (OLEDs). vulcanchem.com

Table 1: Molecular Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₆NS⁻ |

| Molecular Weight | 160.22 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | C1=CC2=C(C(=C1)[S-])N=CC=C2 |

This data is compiled from publicly available chemical databases.

Current Research Trends and Academic Perspectives on this compound Investigations

Current research on this compound is vibrant and expanding into several key areas. A significant focus is on the development of novel metal complexes for applications in optoelectronics and sensing. The luminescent properties of this compound complexes, particularly with d¹⁰ metal ions, are being extensively investigated. nih.govacs.org For example, gold(I) complexes of this compound have been shown to form luminescent supermolecules with interesting photophysical properties that are dependent on solvent polarity. nih.govacs.org These properties are being explored for the fabrication of OLEDs and chemical sensors. vulcanchem.com

Another prominent research trend is the incorporation of this compound into advanced materials such as metal-organic frameworks (MOFs) and polymers. vulcanchem.com In MOFs, the chelating nature of this compound can be used to construct robust frameworks with potential applications in gas storage and catalysis. vulcanchem.com Organoboron polymers containing this compound have demonstrated high refractive indices and tunable photoluminescence, making them promising materials for optical applications. vulcanchem.com

Furthermore, the selective metal-binding capacity of this compound is being exploited in environmental and analytical chemistry. vulcanchem.com It serves as a chelating agent for the detection of heavy metal ions, with its fluorescence being quenched upon metal binding, which forms the basis for sensitive sensor designs. vulcanchem.com Academic perspectives suggest that future research will likely focus on the synthesis of chiral this compound derivatives for asymmetric catalysis and the further development of its derivatives for applications in photovoltaics and other electronic devices. vulcanchem.com

Table 2: Selected Metal Complexes of this compound and Their Applications

| Metal Center | Complex Type | Application |

|---|---|---|

| Boron | Organoboron polymers | High-refractive-index materials, OLEDs |

| Copper | Cu(I) thiolate clusters | Catalysis |

| Zinc | Zn(II) coordination polymers | Sensing |

This table summarizes findings from various research articles on this compound complexes. vulcanchem.comnih.gov

Structure

3D Structure

Eigenschaften

Molekularformel |

C9H6NS- |

|---|---|

Molekulargewicht |

160.22 g/mol |

IUPAC-Name |

quinoline-8-thiolate |

InChI |

InChI=1S/C9H7NS/c11-8-5-1-3-7-4-2-6-10-9(7)8/h1-6,11H/p-1 |

InChI-Schlüssel |

MHTSJSRDFXZFHQ-UHFFFAOYSA-M |

Kanonische SMILES |

C1=CC2=C(C(=C1)[S-])N=CC=C2 |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of Quinoline 8 Thiolate

Established Synthetic Pathways for Quinoline-8-thiolate and its Precursors

This compound, the deprotonated form of Quinoline-8-thiol (also known as 8-mercaptoquinoline (B1208045) or thiooxine), is a crucial intermediate and ligand in coordination chemistry and organic synthesis. Its synthesis begins with its precursor, Quinoline-8-thiol, which is typically prepared via the reduction of quinoline-8-sulfonyl chloride. wikipedia.org The conversion to the thiolate anion is a fundamental step for its subsequent reactions and applications.

The generation of this compound is achieved through a straightforward acid-base reaction involving the deprotonation of the thiol group of Quinoline-8-thiol. The acidic nature of the thiol proton (pKa ≈ 8.4) allows for the use of various bases. Optimization of this reaction is critical to ensure complete conversion to the thiolate, which is often more reactive and soluble in specific solvents than its neutral precursor.

Key optimization strategies involve the careful selection of the base and solvent system to prevent unwanted side reactions and to facilitate the subsequent steps in a synthetic sequence. For instance, in the context of forming metal complexes, the choice of base can influence the coordination chemistry. universiteitleiden.nl While strong bases like sodium hydroxide (B78521) or potassium hydroxide are effective, milder bases such as amines or carbonates can be employed depending on the sensitivity of other functional groups in the molecule. Computational studies on analogous compounds like 8-hydroxyquinoline (B1678124) show that deprotonation significantly enhances emission intensity, indicating a change in electronic structure that is also relevant for the thiolate. researchgate.net

Table 1: Optimization of Deprotonation Conditions for Quinoline-8-thiol

| Base | Solvent | Temperature (°C) | Key Considerations |

|---|---|---|---|

| Sodium Hydroxide (NaOH) | Water/Ethanol (B145695) | 25-50 | High yield of thiolate; suitable for aqueous reactions. |

| Potassium Hydroxide (KOH) | Methanol (B129727)/Ethanol | 25 | Similar to NaOH; choice may depend on desired cation. |

| Sodium Ethoxide (NaOEt) | Ethanol | 25-78 | Anhydrous conditions; useful for subsequent moisture-sensitive reactions. |

| Triethylamine (TEA) | Dichloromethane (B109758)/THF | 0-25 | Mild conditions; suitable for substrates with base-sensitive functional groups. |

Achieving high purity of this compound, or more commonly its precursor Quinoline-8-thiol, is essential for its use in analytical chemistry and as a precursor for derivatives. Impurities often arise from the initial synthesis of the quinoline (B57606) core. google.com Purification methods for the neutral thiol often involve recrystallization or chromatography, while the thiolate salt can be purified by precipitation.

For Quinoline-8-thiol, recrystallization from solvents like ethanol or methanol is a common and effective method. Another approach involves converting the compound into a salt, such as a hydrochloride or picrate, which can be recrystallized and then converted back to the free thiol. lookchem.com For industrial-scale purification of related compounds like 8-hydroxyquinoline, methods include dissolving the crude product in a solvent like chloroform, followed by cooling, filtration, and solvent recovery, achieving purities above 99%. google.com Column chromatography on silica (B1680970) gel is also employed for laboratory-scale purification to remove stubborn impurities. researchgate.net

Table 2: Comparison of Purification Techniques for Quinoline-8-thiol/thiolate

| Technique | Principle | Advantages | Disadvantages | Purity Achieved |

|---|---|---|---|---|

| Recrystallization | Differential solubility | Scalable, cost-effective | Potential for product loss in mother liquor | >99% |

| Acid-Base Extraction | Conversion to salt form to remove neutral impurities | Removes specific types of impurities effectively | Requires use of acids/bases and multiple steps | High |

| Column Chromatography | Adsorption on stationary phase | Excellent for removing closely related impurities | Requires large solvent volumes, less scalable | >99.5% |

The industrial synthesis of quinoline derivatives often relies on classic named reactions like the Skraup or Combes syntheses. iipseries.orgslideshare.net For 8-substituted quinolines, the Skraup synthesis, which involves reacting an aniline (B41778) derivative with glycerol, sulfuric acid, and an oxidizing agent, is a common route. google.com Optimization for industrial scale focuses on improving yield, reducing cost, minimizing waste, and ensuring safety.

Key optimization parameters include catalyst selection, reaction temperature control, and efficient product isolation. For instance, in the synthesis of 8-hydroxyquinoline via a modified Skraup method, controlling the pH during workup allows for the selective precipitation of polymeric byproducts before isolating the final product. google.com The use of less hazardous oxidizing agents than the traditional nitrobenzene, or developing catalytic processes, are areas of active research to improve the environmental footprint of the synthesis. scispace.com Furthermore, implementing continuous flow processes can offer better control over reaction parameters and improve safety and efficiency compared to batch processing. organic-chemistry.org

Table 3: Key Parameters for Industrial Synthesis Optimization of Quinoline Precursors

| Parameter | Traditional Method | Optimized Approach | Benefit |

|---|---|---|---|

| Oxidizing Agent | Nitrobenzene | Arsenic oxides, air, catalytic methods | Reduced toxicity, improved atom economy |

| Catalyst | Strong acids (e.g., H₂SO₄) | Solid acid catalysts, reusable catalysts | Easier separation, reduced corrosion and waste |

| Solvent | Nitrobenzene (also a reagent) | High-boiling inert solvents, solvent-free conditions | Improved safety, easier purification |

| Workup | Steam distillation | pH-controlled precipitation, extraction | Reduced energy consumption, higher purity |

| Process Type | Batch processing | Continuous flow processing | Enhanced safety, better scalability, consistent quality |

Diversification and Functionalization Strategies for this compound Derivatives

The this compound scaffold is a versatile platform for creating a diverse range of derivatives. Functionalization can occur at two main sites: the quinoline core through electrophilic aromatic substitution or at the thiolate moiety itself.

The quinoline ring system is susceptible to electrophilic aromatic substitution. Due to the electron-withdrawing nature of the nitrogen atom, the pyridine (B92270) ring is deactivated, and substitution typically occurs on the benzene (B151609) ring, primarily at the C5 and C8 positions. reddit.comresearchgate.netquimicaorganica.org However, the presence of the activating thiol/thiolate group at the C8 position directs incoming electrophiles predominantly to the C5 and C7 positions.

Halogenation is a common and useful electrophilic aromatic substitution reaction. A metal-free protocol for the regioselective C5-halogenation of 8-substituted quinolines has been developed using trihaloisocyanuric acids as the halogen source. rsc.orgsemanticscholar.orgresearchgate.net This method is operationally simple, proceeds at room temperature, and demonstrates high functional group tolerance. Another efficient method uses N-halosuccinimides (NCS, NBS, NIS) in water to achieve C5-selective halogenation without the need for metal catalysts or additional oxidants. rsc.org

Table 4: Examples of Halogenation of 8-Substituted Quinolines

| Reagent | Position(s) Halogenated | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Trichloroisocyanuric Acid (TCCA) | C5 | Dichloromethane, Room Temp | 85-95 | rsc.org, semanticscholar.org |

| N-Bromosuccinimide (NBS) | C5 | Water, 80°C | ~90 | rsc.org |

| N-Iodosuccinimide (NIS) | C5 | Water, 80°C | ~88 | rsc.org |

The nucleophilic thiolate group is readily functionalized by reaction with various electrophiles. This allows for the synthesis of a wide array of derivatives, including thioesters and thioethers. While the direct synthesis of amide derivatives from a thiolate is not standard, related N-quinolin-8-yl amides can be synthesized from 8-aminoquinoline. nih.gov The synthesis of thioesters from this compound is a common transformation.

The synthesis of thioesters can be achieved by reacting the in-situ generated this compound with an acyl chloride or a carboxylic acid activated with a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide). nih.gov These reactions are typically performed in a non-protic solvent in the presence of a mild base to neutralize the generated acid. Similarly, thioethers can be synthesized via Williamson-type reactions with alkyl halides. researchgate.net These functionalization strategies provide access to a broad range of molecules with potentially new chemical and physical properties.

Table 5: Synthesis of Thio-Derivatives from this compound

| Derivative Type | Electrophile | Reagent/Catalyst | Solvent | General Reaction |

|---|---|---|---|---|

| Thioester | Acyl Chloride (R-COCl) | Triethylamine | THF, CH₂Cl₂ | Quinoline-8-S⁻ + R-COCl → Quinoline-8-S-CO-R + Cl⁻ |

| Thioester | Carboxylic Acid (R-COOH) | DCC, EDCI | CH₂Cl₂ | Quinoline-8-SH + R-COOH → Quinoline-8-S-CO-R |

| Thioether | Alkyl Halide (R-X) | K₂CO₃, NaH | DMF, Acetonitrile (B52724) | Quinoline-8-S⁻ + R-X → Quinoline-8-S-R + X⁻ |

| Disulfide | Oxidizing Agent (e.g., I₂, air) | Base | Ethanol | 2 Quinoline-8-SH → Quinoline-8-S-S-8-Quinoline |

Green Chemistry Principles in this compound Synthesis

The synthesis of quinoline derivatives, including this compound, is increasingly guided by the principles of green chemistry, which prioritize the reduction of hazardous substances, improvement of energy efficiency, and use of renewable feedstocks. acs.orgnih.gov Traditional methods for quinoline synthesis often involve harsh reaction conditions, toxic reagents, and lengthy reaction times. acs.orgnih.govmdpi.com In response, researchers have developed more environmentally benign protocols, such as those employing microwave irradiation, solid acid catalysts, metal-free conditions, and multi-component reactions. acs.orgnih.govmdpi.comresearchgate.net

Microwave-Assisted and Solid Acid-Catalyzed Approaches

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical transformations, offering significant advantages over conventional heating methods. ijsat.orgamazonaws.com These benefits include dramatically reduced reaction times, improved product yields, and cleaner reaction profiles. researchgate.netnih.gov The application of microwave irradiation in quinoline synthesis has been shown to be highly effective. For instance, a one-pot reaction of anilines with alkyl vinyl ketones on a silica gel surface impregnated with indium(III) chloride under solvent-free microwave irradiation provides an efficient route to quinoline derivatives. researchgate.net Similarly, the Skraup synthesis of 7-amino-8-methylquinoline, a related quinoline derivative, demonstrated a significant decrease in reaction time when performed under microwave irradiation compared to conventional heating, even though the yield was not improved. nih.gov

The use of solid acid catalysts represents another key strategy in green chemistry, avoiding the use of hazardous and corrosive liquid acids. researchgate.netresearchgate.net Carbon-based solid acids (CBSA) have been successfully used for the one-pot, four-component Hantzsch condensation to produce polyhydroquinoline derivatives under solvent-free conditions, offering high yields and short reaction times. researchgate.net Other solid acids, such as sulfamic acid and phosphotungstic acid, have also been employed as efficient and recyclable catalysts for the Friedländer quinoline synthesis, which avoids harsh reaction conditions. researchgate.netdntb.gov.ua

| Method | Catalyst | Key Advantages | Reference |

| Microwave-Assisted | Indium(III) chloride on silica gel | Solvent-free, rapid reaction | researchgate.net |

| Microwave-Assisted | Triethylamine | Reduced reaction time, excellent yields | ijsat.org |

| Solid Acid-Catalyzed | Carbon-based solid acid (CBSA) | Solvent-free, high yields, clean reaction | researchgate.net |

| Solid Acid-Catalyzed | Phosphotungstic acid | Recyclable catalyst, avoids hazardous acids | researchgate.net |

Metal-Free and Multi-Component Reaction Protocols

The development of metal-free synthetic routes is a significant goal in green chemistry, aiming to reduce the reliance on potentially toxic and expensive transition metal catalysts. mdpi.comrsc.orgnih.gov Various metal-free methods have been reported for quinoline synthesis, often involving modifications of classic reactions like the Skraup, Doebner-Von Miller, and Friedländer syntheses. mdpi.com These modifications can include the use of microwave irradiation or ionic liquids to improve efficiency and reduce environmental impact. mdpi.comnih.gov For example, iodine has been used to induce a [4+2] cycloaddition reaction for the synthesis of 2-acyl quinolines from aryl ketones, aromatic amines, and 1,4-disulfide-2,5-diol. mdpi.com

Multi-component reactions (MCRs) are highly valued in green chemistry for their operational simplicity, high atom economy, and the ability to generate complex molecules in a single step from three or more starting materials. researchgate.netrsc.org This approach minimizes waste and streamlines synthetic processes. researchgate.net MCRs have been effectively used to synthesize a wide variety of quinoline scaffolds. rsc.org A notable example is the catalyst-free, one-pot synthesis of thiobarbituro-quinoline derivatives in water, highlighting the potential for environmentally benign reaction media. nih.gov

| Reaction Type | Key Features | Advantages | Reference |

| Metal-Free | Iodine-induced [4+2] cycloaddition | Avoids transition metals | mdpi.com |

| Metal-Free | Modifications to classic syntheses (e.g., Skraup) | Reduces use of harsh reagents | mdpi.comnih.gov |

| Multi-Component | One-pot synthesis of diverse quinoline scaffolds | High atom economy, operational simplicity | researchgate.netrsc.org |

| Multi-Component | Catalyst-free reaction in water | Environmentally benign solvent | nih.gov |

Directed C-H Activation and Regioselective Functionalization of Quinoline Systems

Direct C-H activation has become a powerful tool for the regioselective functionalization of heterocyclic compounds like quinoline, offering a more atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. nih.gov The quinoline N-oxide motif is frequently used to direct metal catalysts to the C8 position, facilitating selective C-H bond functionalization. nih.gov

C-8 Selective Allylation and Mechanistic Insights into Elimination Pathways

An unprecedented C8-selective allylation of quinoline has been achieved using allyl carbonates and allyl alcohols as the allylating agents. acs.orgscispace.com This reaction is catalyzed by a Cp*Co(III) complex and utilizes a traceless directing group. acs.orgresearchgate.net The process proceeds smoothly and demonstrates tolerance for various functional groups. researchgate.net

A key aspect of this transformation is the divergence in reaction pathways observed between different metal catalysts, specifically concerning the elimination step. When using allyl alcohol as the allylating source, the Co(III)-catalyzed reaction proceeds via a β-hydroxy elimination pathway. acs.orgresearchgate.net In contrast, a similar reaction catalyzed by Rh(III) favors a β-hydride elimination, leading to the formation of aryl ketones instead of the desired allylated products. researchgate.net This difference in selectivity is attributed to the varying oxophilicity of the metals. researchgate.net The general mechanism for C8 functionalization involves the coordination of the metal to the oxygen of the quinoline N-oxide, followed by the formation of a five-membered metalacycle intermediate via C-H activation. nih.gov Subsequent reaction with the allyl source and reductive elimination yields the C8-functionalized product. nih.gov

| Catalyst | Allyl Source | Major Product | Elimination Pathway | Reference |

| CpCo(III) | Allyl Alcohol / Allyl Carbonate | C8-Allylated Quinoline | β-Hydroxy Elimination | acs.orgresearchgate.net |

| CpRh(III) | Allyl Alcohol | Aryl Ketone | β-Hydride Elimination | researchgate.net |

Sophisticated Coordination Chemistry of Quinoline 8 Thiolate Complexes

Principles of Ligand Design and Coordination Modes in Quinoline-8-thiolate Systems

This compound, the deprotonated form of quinoline-8-thiol, functions as a potent bidentate ligand. Its structure features a planar quinoline (B57606) ring system fused with a thiolate group at the 8-position. This arrangement allows it to form stable five-membered chelate rings with metal ions through coordination via the nitrogen atom of the quinoline ring and the sulfur atom of the thiolate group.

The ability of a polydentate ligand to form a ring-like structure with a central metal ion is known as chelation. This process generally leads to the formation of metal complexes that are significantly more stable than their counterparts with analogous monodentate ligands, an observation termed the chelate effect. This enhanced stability is primarily attributed to a favorable increase in entropy upon the displacement of multiple solvent molecules by a single chelating ligand.

The stability of these complexes in solution is quantified by the stability constant (K), which represents the equilibrium constant for the formation of the complex from the metal ion and the ligand. A higher stability constant signifies a stronger metal-ligand interaction and a more stable complex. The stability of metal chelates can be influenced by several factors, including the pH of the solution, temperature, and the presence of other competing ions. For instance, in a system with multiple metal ions, a chelating agent like this compound will preferentially bind to the metal with which it forms the most stable complex, as indicated by the highest stability constant (log K) value.

While extensive databases for the stability constants of 8-hydroxyquinoline (B1678124), a close structural analog, exist, specific and comprehensive tables for this compound are more dispersed in the literature. However, the principles remain the same, with the ligand showing a high affinity for a wide range of metal ions.

Table 1: Factors Influencing Metal Chelate Stability

| Factor | Description | Impact on Stability |

| Chelate Effect | The formation of a ring structure by a polydentate ligand around a metal ion. | Generally increases the thermodynamic stability of the complex compared to complexes with monodentate ligands. |

| Number of Rings | The number of chelate rings formed by a single ligand with the metal ion. | Stability generally increases with the number of chelate rings formed. |

| Size of Chelate Ring | The number of atoms in the chelate ring. | Five- and six-membered rings are typically the most stable due to minimal ring strain. |

| Metal Ion Properties | The charge, size, and electron configuration of the metal ion. | Higher charge density and appropriate orbital overlap generally lead to more stable complexes. |

| Ligand Basicity | The electron-donating ability of the coordinating atoms. | More basic ligands tend to form more stable complexes with most metal ions. |

| pH of Solution | The concentration of protons (H+) in the medium. | Affects the protonation state of the ligand, thereby influencing its ability to coordinate with the metal ion. |

Electronic factors pertain to how the ligand's orbitals interact with the metal's d-orbitals. The electron-donating ability of the nitrogen and sulfur atoms in this compound influences the electron density at the metal center. This, in turn, affects the metal's reactivity and the stability of different oxidation states. Modifications to the quinoline ring system, such as the introduction of electron-withdrawing or electron-donating groups, can fine-tune these electronic properties, thereby modulating the electronic structure and, consequently, the physical properties of the resulting coordination polymer. In metal-thiolate complexes, the interaction between filled metal d-orbitals and the thiolate frontier orbitals can significantly influence the reactivity and stability of the complex.

Advanced Transition Metal Complexes of this compound

The versatile coordination properties of this compound have been exploited to synthesize a wide range of transition metal complexes, with those of gold(I) exhibiting particularly noteworthy characteristics.

Gold(I) centers have a d¹⁰ electron configuration and a strong tendency to form linear, two-coordinate complexes. However, a fascinating aspect of gold(I) chemistry is the existence of aurophilic interactions, which are weak, attractive forces between closed-shell Au(I) ions. These interactions, with energies comparable to those of hydrogen bonds, are crucial in directing the self-assembly of individual gold complexes into larger, ordered supramolecular structures.

In the context of this compound, these aurophilic interactions facilitate the aggregation of gold(I) complexes into dimers, oligomers, and even complex supermolecules. For example, a dinuclear gold(I) complex of this compound can further assemble through these weak gold-gold contacts, demonstrating the power of aurophilicity in crystal engineering.

X-ray diffraction is the definitive technique for characterizing the precise three-dimensional arrangement of atoms in a crystal, providing direct evidence and measurement of aurophilic interactions. The distance between interacting gold(I) ions is typically less than the sum of their van der Waals radii (~3.6 Å), with observed distances often falling in the range of 2.8 to 3.5 Å.

Studies on gold(I) this compound complexes have revealed both intramolecular (within the same molecule) and intermolecular (between different molecules) Au-Au contacts. For instance, in the trinuclear complex [(8-QNS)₂Au(AuPPh₃)₂]·BF₄, intramolecular gold(I)···gold(I) distances of 3.0952(4) Å and 3.0526(3) Å were observed. This trinuclear unit further aggregates into a hexanuclear supermolecule via a close intermolecular gold(I)···gold(I) contact of 3.1135(3) Å. Similarly, the dinuclear complex [{Au(PPh₃)}₂(8-qnS)]BF₄ exhibits intramolecular gold(I)···gold(I) distances of 2.991(2) Å and 3.081(2) Å in its two independent asymmetric units.

Table 2: Selected Au(I)···Au(I) Distances in this compound Complexes Determined by X-ray Diffraction

| Complex | Type of Interaction | Au(I)···Au(I) Distance (Å) | Reference |

| [{Au(PPh₃)}₂(8-qnS)]BF₄ | Intramolecular | 2.991(2) | |

| [{Au(PPh₃)}₂(8-qnS)]BF₄ | Intramolecular | 3.081(2) | |

| [(8-QNS)₂Au(AuPPh₃)₂]·BF₄ | Intramolecular | 3.0952(4) | |

| [(8-QNS)₂Au(AuPPh₃)₂]·BF₄ | Intramolecular | 3.0526(3) | |

| {[(8-QNS)₂Au(AuPPh₃)₂]}₂·(BF₄)₂ | Intermolecular | 3.1135(3) |

Many gold(I) complexes featuring aurophilic interactions exhibit interesting photophysical properties, including luminescence. This emission often originates from electronic transitions involving orbitals derived from the gold-gold interactions. The luminescence of these complexes can be highly sensitive to their environment, particularly the polarity of the solvent.

The hexanuclear supermolecule {[(8-QNS)₂Au(AuPPh₃)₂]}₂·(BF₄)₂ displays solvent-dependent luminescence. In dichloromethane (B109758) (CH₂Cl₂), it shows two emission bands at approximately 440 nm and 636 nm. However, in a more polar solvent like acetonitrile (B52724) (CH₃CN), only the emission at around 450 nm is observed. The long-lived emission at 636 nm in CH₂Cl₂ is effectively quenched by polar solvents. This quenching is believed to be related to the disruption of the gold(I)···gold(I) interactions in solution. The dinuclear complex [{Au(PPh₃)}₂(8-qnS)]BF₄ also shows a long-lived emission at 640 nm that is quenched by polar solvents like acetonitrile and methanol (B129727). The efficiency of this quenching process can be quantified by quenching constants.

Table 3: Luminescence and Solvent Quenching Data for Gold(I) this compound Complexes

| Complex | Solvent | Emission Maxima (λₑₘ, nm) | Quenching Solvent | Quenching Constant (s⁻¹ M⁻¹) | Reference |

| {[(8-QNS)₂Au(AuPPh₃)₂]}₂·(BF₄)₂ | CH₂Cl₂ | ~440, ~636 | CH₃CN | 1.00 x 10⁵ | |

| {[(8-QNS)₂Au(AuPPh₃)₂]}₂·(BF₄)₂ | CH₂Cl₂ | ~440, ~636 | CH₃OH | 3.03 x 10⁴ | |

| {[(8-QNS)₂Au(AuPPh₃)₂]}₂·(BF₄)₂ | CH₃CN | ~450 | - | - | |

| [{Au(PPh₃)}₂(8-qnS)]BF₄ | Not Specified | 640 | Acetonitrile, Alcohol | Not Specified |

Gold(I) this compound Complexes: Aurophilic Interactions and Supramolecular Assembly

Investigation of Mechanochromic Luminescence and Reversible Solid-State Structural Transformations

The phenomenon of mechanochromic luminescence, a change in the color of light emitted by a material upon the application of a mechanical force, has been observed in this compound complexes. This property is often associated with reversible transformations in the solid-state structure of the material.

A notable example is seen in a gold(I) complex, [8-QNS(AuPMe3)2]ClO4·CH2Cl2. nih.govacs.org This complex demonstrates a significant shift in its luminescence from 535 nm to 601 nm when subjected to grinding. nih.govacs.org This change is attributed to a structural transformation from a crystalline to an amorphous phase, as confirmed by powder X-ray diffraction measurements. nih.govacs.org The original luminescence and crystalline structure can be restored by immersing the ground powder in various solvents. nih.govacs.org This reversible process has been shown to be repeatable for up to five cycles of grinding and solvent immersion. nih.govacs.org The solid-state luminescence of this and related gold(I) this compound complexes, which appears between 535 and 568 nm, is likely due to an intraligand transition of the this compound ligand or a sulfur-to-gold(I) charge-transfer transition, potentially influenced by gold(I)···gold(I) interactions. nih.govacs.org

Furthermore, time-dependent luminescence studies on the crystalline samples of [8-QNS(AuPMe3)2]ClO4·CH2Cl2 revealed a luminescence change from 535 nm to 590 nm over a period of two days. nih.govacs.org

Table 1: Mechanochromic Luminescence Data for [8-QNS(AuPMe3)2]ClO4·CH2Cl2

| Condition | Luminescence Maximum (nm) | Physical State |

|---|---|---|

| Initial Crystalline State | 535 | Crystalline |

| After Grinding | 601 | Amorphous |

| After Immersion in Solvent | 535 | Crystalline |

Ruthenium(II) this compound Complexes: Synthesis and Photophysical Characterization

A series of emissive bis(this compound) ruthenium(II) complexes with the general formula [RuII(SQ)2(PPh3)(CNR)] have been synthesized through the reaction of [RuII(SQ)2(PPh3)2] (where SQ is this compound) with various isocyanide ligands. researchgate.netcityu.edu.hk These reactions yield two isomeric forms: cis,trans and cis,cis. researchgate.netcityu.edu.hk The synthesis of ruthenium(II) bis(8-quinolinolato) complexes bearing isocyanide ligands has also been achieved by reacting [RuQ3] (where Q is 8-quinolinolate) with isocyanide in the presence of a zinc/mercury amalgam. researchgate.net This latter method produces both yellow cis,cis,trans and orange-red trans,trans,trans isomers. researchgate.net

The photophysical properties of these complexes are of significant interest. The intense absorption bands observed between 320 and 390 nm are assigned to ligand-centered π→π* transitions of the quinolinolate ligands, with possible contributions from the π→π* transitions of the isocyanide ligands. researchgate.netresearchgate.net Lower energy absorptions in the range of 400–492 nm are attributed to metal-to-ligand charge transfer (MLCT) transitions from Ru(dπ) to the π* orbital of the quinolinolate ligand. researchgate.netresearchgate.net

Exploration of Visible-Light and Near-Infrared Emission Characteristics

Ruthenium(II) this compound complexes exhibit tunable emission properties spanning the visible to near-infrared regions. The cis,trans,cis-isomers of some ruthenium(II) bis(8-quinolinolato) complexes with isocyanide ligands show structureless emission in the blue-green region (471–517 nm) in dichloromethane solution at room temperature when excited at wavelengths greater than 400 nm. researchgate.net In contrast, the cis,cis,trans isomers of similar complexes display orange-red luminescence (645–680 nm) in dichloromethane solution upon excitation at wavelengths greater than 350 nm. researchgate.netresearchgate.net

At 77 K in an ethanol (B145695)/methanol glass, these complexes exhibit intense, structured emission spectra in the range of 593–638 nm. researchgate.netresearchgate.net The emission characteristics of these complexes can be influenced by the solvent environment. For instance, a trinuclear gold(I) this compound complex emits at approximately 440 nm and 636 nm in dichloromethane, but only at around 450 nm in acetonitrile. acs.org The long-lived emission at 636 nm in dichloromethane is quenched by polar solvents. acs.org Some ruthenium complexes can exhibit near-infrared emission, with one example showing an emission centered at 786 nm. nih.gov Another ruthenium(II) complex with a pyridyl-1,2-azaborine ligand displays an emission band that extends into the near-infrared region, with a maximum at 765 nm in acetonitrile solution at room temperature. rsc.org

Systematic Modification of Luminescence via Isocyanide Ligands

The luminescence of Ruthenium(II) this compound complexes can be systematically modified by varying the π-accepting ability of the ancillary isocyanide ligands. researchgate.netcityu.edu.hk This fine-tuning affects the CN stretching frequencies, the lowest energy absorptions, and the photoluminescence of the complexes. researchgate.netcityu.edu.hk The potential of the Ru(III)/Ru(II) couple increases with the π-accepting ability of the isocyanide ligands, which in turn influences the emission properties. researchgate.net

The photophysical and electrochemical properties of these complexes can be tailored through modifications of the substituents on the isocyanide ligands. acs.org This allows for the development of luminophores with specific excited state properties. For example, in a series of ruthenium(II) bis(8-quinolinolato) complexes, the emission can be tuned by systematically varying the electronic properties of the isocyanides. researchgate.net

Table 2: Photophysical Data for Isomeric Ruthenium(II) Quinolinolate Complexes

| Isomer | Excitation Wavelength (nm) | Emission Range (nm) | Solvent | Temperature |

|---|---|---|---|---|

| cis,trans,cis | > 400 | 471-517 (blue-green) | Dichloromethane | Room Temperature |

| cis,cis,trans | > 350 | 645-680 (orange-red) | Dichloromethane | Room Temperature |

| General (isomers not specified) | Not specified | 593-638 | EtOH/MeOH glass | 77 K |

Palladium(II) Dimeric Complexes: S-Bridging Coordination and Structural Motifs

Dimeric palladium(II) complexes featuring this compound ligands can be formed through sulfur-bridging coordination. nih.goviucr.org An example is the dicationic dimer, bis{2-[(diisopropylphosphanyl)methyl]quinoline-8-thiolato}palladium(II) bis(hexafluoridoantimonate), which is composed of two cationic PNSPd fragments linked by two bridging sulfur atoms. nih.goviucr.org The sulfur donor atom of each PNSPd unit completes the coordination sphere of the other palladium center, resulting in a Pd2S2 diamond core. nih.goviucr.org

Geometry of Metal-Sulfur Cores and Intra-Dimer Metal-Metal Distances

The geometry of the metal-sulfur core in these dimeric complexes is a key structural feature. In the case of the aforementioned dicationic Pd(II) dimer, the Pd2S2 core adopts a butterfly shape and is bent. nih.goviucr.org The hinge angle of this core is 108.0(1)°. nih.goviucr.org This complex exhibits a short intra-dimer palladium-palladium distance of 2.8425(7) Å. nih.goviucr.org These values are reported to be the lowest measured in comparison to ten other dicationic dimers with a Pd2S2 core where the sulfur atoms are part of a chelating ligand. nih.goviucr.org The coordination environment around each palladium atom, along with the quinoline moiety, is approximately planar. nih.goviucr.org

Table 3: Structural Parameters of a Dicationic Pd(II) Dimer with this compound Ligand

| Parameter | Value |

|---|---|

| Pd2S2 Core Geometry | Bent (Butterfly-shaped) |

| Hinge Angle | 108.0(1)° |

| Intra-dimer Pd···Pd Distance | 2.8425(7) Å |

| Pd1-N1 Bond Length | 2.027(5) Å |

| Pd2-N2 Bond Length | 2.027(5) Å |

| Pd1-P1 Bond Length | 2.2455(18) Å |

| Pd2-P2 Bond Length | 2.2417(18) Å |

Supramolecular Network Formation through Non-Covalent Interactions

The crystal structure of these palladium(II) dimeric complexes can be stabilized by a network of non-covalent interactions, leading to the formation of a supramolecular assembly. nih.goviucr.org In the example of the dicationic dimer, the crystal structure is stabilized by numerous C—H···F and C—H···π interactions. nih.goviucr.org These interactions create a supramolecular network that extends throughout the crystal lattice. nih.goviucr.org The formation of such networks can be influenced by the substituents on the ligands, which can alter the solid-state supramolecular topologies. whiterose.ac.uk

Cobalt(III)-Thiolate Complexes: Redox Conversion from Cobalt(II)-Disulfide Precursors

The synthesis of Cobalt(III)-thiolate complexes can be achieved through a redox conversion process starting from Cobalt(II)-disulfide precursors. This transformation involves an intramolecular electron transfer from the metal centers to the disulfide ligand. In a typical reaction, a dinuclear Co(II) complex containing a disulfide bridge undergoes a reduction of the disulfide group into two separate thiolate ligands. universiteitleiden.nl Concurrently, each Co(II) center is oxidized to Co(III), resulting in the formation of two mononuclear Co(III)-thiolate complexes. universiteitleiden.nl This redox interconversion is a delicate process, sensitive to the coordination environment of the cobalt ions. vu.nlnih.gov The reaction can be triggered by changes in the ligand sphere, such as the removal of coordinating anions or the introduction of new ligands. For instance, the conversion of the dinuclear cobalt(II)-disulfide complex [Co₂(L¹SSL¹)Cl₄] to the mononuclear, six-coordinated cobalt(III)-thiolate complex [Co(L¹S)(MeCN)₂]²⁺ can be induced by removing the chloride ions in an acetonitrile solution. vu.nlnih.govresearchgate.net The reverse reaction, from Co(III)-thiolate back to Co(II)-disulfide, can be triggered by reintroducing chloride ions. nih.govresearchgate.net

Mechanistic Studies of Ligand-Induced Redox Processes

The mechanism of the conversion from a Co(II)-disulfide complex to a Co(III)-thiolate species is fundamentally a ligand-induced redox process. vu.nl The instability of high-energy electrons in the Co(II) center is thought to be the driving force for the electron transfer to the disulfide group. vu.nl The introduction of an external, auxiliary ligand can facilitate this process by altering the electronic structure of the cobalt center. The added ligand can increase the d-orbital splitting energy of the system, leading to a low-spin cobalt(II) species that more readily transfers an electron to the disulfide group. universiteitleiden.nl

The ligand 8-quinolinolate has been shown to be particularly effective in inducing this redox conversion with high yield. universiteitleiden.nl When 8-quinolinolate is added to cobalt(II)-disulfide complexes, it coordinates to the metal centers and promotes the intramolecular electron transfer, resulting in the formation of the corresponding Co(III)-thiolate complexes. universiteitleiden.nl Density Functional Theory (DFT) computations have shown that the orientation of the quinolinolate ligand is crucial for the stability of the resulting thiolate complex. The structure is more stable when the oxygen atom of the quinolinolate ligand is positioned trans to the sulfur atom of the thiolate. universiteitleiden.nl This ligand-induced conversion is significant as it can be achieved even with relatively weak-field primary ligands present in the precursor complex. universiteitleiden.nl

Impact of Ligand-Field Strength on Electronic Transitions

The ligand-field strength of the ligands coordinated to the cobalt center plays a critical role in the redox conversion process by influencing the d-orbital splitting. vu.nlchemijournal.com Co(III) ions have a larger d-orbital splitting than Co(II) ions. vu.nl Strong-field ligands increase this splitting energy, which stabilizes the Co(III) oxidation state over the Co(II) state. universiteitleiden.nlchemijournal.com This stabilization provides the thermodynamic driving force for the electron transfer from the cobalt center to the disulfide ligand.

Table 1: Calculated d-Orbital Splitting Energies for Cobalt-Thiolate Complexes

| Complex | d-Orbital Splitting Energy (eV) |

| [Co(L¹S)(quin)]⁺ | 3.10 |

| [Co(L²S)(quin)]⁺ | 3.07 |

Main Group Element Complexes Featuring this compound

Beyond transition metals, this compound also serves as a versatile ligand for main group elements, notably in the field of organoboron chemistry. These complexes have garnered interest due to their unique electronic and photophysical properties, making them suitable for applications in materials science. acs.orgkyoto-u.ac.jp

Organoboron this compound Complexes: Structural Elucidation of Tetracoordinate Boron Centers

Organoboron complexes incorporating the this compound ligand feature a central boron atom that is typically four-coordinate, or tetracoordinate. acs.org The formation of these stable complexes is facilitated by the chelation of the this compound ligand to the boron center through its nitrogen and sulfur atoms. The tetracoordinate nature of the boron atom in these compounds has been unequivocally confirmed through spectroscopic and crystallographic techniques. acs.org

Incorporation of Organoboron Complexes into π-Conjugated Polymer Backbones

The unique properties of organoboron this compound complexes make them attractive building blocks for advanced materials. Researchers have successfully incorporated these complex structures into the main chain of π-conjugated polymers. acs.org This is achieved by designing organoboron monomers that can be polymerized, for example, into a poly(p-phenylene-ethynylene) backbone. acs.org The resulting organoboron polymers are of interest for applications in optoelectronic devices due to their potential as electroluminescent chromophores. acs.org

The incorporation of the boron complexes can influence the polymer's optical properties. These polymers often exhibit strong fluorescence, a characteristic derived from the quinolate-type ligand. acs.orgkyoto-u.ac.jp The electronic structure of the polymer can be tuned by modifying the components, which in turn affects the emission characteristics. For instance, studies on related poly(arylene-ethynylene)s containing aminoquinoline-borafluorene complexes showed that introducing electron-withdrawing groups could suppress electron transfer from the excited main-chain to the ligand, resulting in significant emission. nih.gov

Table 2: Properties of an Organoboron Polymer Incorporating this compound

| Property | Value |

| Absorption λmax (nm) | 439 |

| Emission λmax (nm) | 550 |

| Quantum Yield (Φ) | 0.11 |

Theoretical and Computational Chemistry Studies of Quinoline 8 Thiolate Systems

Quantum Chemical Investigations: Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) Applications

Quantum chemical methods, especially DFT and its time-dependent extension (TDDFT), provide powerful tools for understanding the electronic and optical properties of molecules like quinoline-8-thiolate and its complexes. These methods allow for the detailed analysis of molecular orbitals, energy gaps, and excited-state transitions, which are crucial for predicting and explaining spectroscopic and photophysical behaviors.

The electronic structure of this compound and related systems is often characterized by analyzing their frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO energy gap, is a key indicator of a molecule's chemical reactivity, kinetic stability, and optical properties scirp.orgjksus.org.

Studies on quinoline (B57606) itself have established baseline electronic parameters using DFT. For quinoline, DFT calculations have reported a HOMO energy of -6.646 eV and a LUMO energy of -1.816 eV, resulting in a HOMO-LUMO energy gap of -4.83 eV scirp.org. This gap signifies the energy required to promote an electron from the HOMO to the LUMO, influencing the molecule's propensity for charge transfer and chemical reactions scirp.org.

In complexes incorporating the this compound ligand, the electronic distribution and orbital contributions are vital. For instance, in platinum complexes featuring this compound ligands, the HOMO is often localized on the thiolate sulfur atom, while the LUMO can be associated with the quinoline π system. This specific orbital localization facilitates charge transfer processes, which are implicated in phenomena such as singlet oxygen generation nih.gov. TD-DFT calculations on quinoline derivatives have also shown that the primary absorption bands typically arise from π→π* transitions, predominantly involving the HOMO and LUMO jksus.orgresearchgate.net.

Table 1: Frontier Molecular Orbital Energies for Quinoline and a Derivative

| Molecule/System | Method/Basis Set | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Reference |

| Quinoline | DFT (B3LYP/6-31+G(d,p)) | -6.646 | -1.816 | 4.83 | scirp.org |

| Quinoline Derivative (MCQ) | TD-DFT | -5.327 | -1.836 | 3.49 | jksus.org |

The luminescent properties of metal complexes containing the this compound ligand have been a significant focus of computational investigations. TD-DFT is particularly adept at modeling excited states, predicting absorption and emission spectra, and elucidating the mechanisms behind luminescence.

Gold(I) complexes with this compound ligands have demonstrated notable luminescent behavior. For example, a hexanuclear gold(I) supermolecule featuring this compound ligands exhibits luminescence that is dependent on solvent polarity. In dichloromethane (B109758) (CH₂Cl₂), emission occurs at approximately 440 nm and a longer-lived emission is observed at 636 nm (lifetime of 16.2 μs). In acetonitrile (B52724) (CH₃CN), the emission shifts to around 450 nm acs.org. The luminescence in these systems is often attributed to a combination of intraligand transitions of the this compound moiety and charge-transfer transitions from the sulfur atom to the gold(I) center (S → Au(I) charge-transfer), potentially influenced by intermetallic interactions, such as Au(I)···Au(I) contacts acs.orgresearcher.life.

Similarly, platinum complexes incorporating this compound ligands have been shown to exhibit solid-state luminescence in the range of 535-568 nm researcher.life. Computational studies suggest that these emissions can arise from intraligand transitions or S → Au(I) charge-transfer states, with the presence of metal-metal interactions playing a modulating role researcher.life. Furthermore, in certain platinum complexes with this compound ligands, the excited state is characterized by charge transfer from the thiolate HOMO to the quinoline LUMO, a process critical for generating singlet oxygen nih.gov. TD-DFT has also been employed to model the electronic absorption spectra of manganese complexes with thiolate ligands, showing good agreement with experimental data nih.gov.

Table 2: Luminescence Properties of Gold(I) this compound Complexes

| Complex Description | Emission Wavelength (nm) | Lifetime (μs) | Solvent | Proposed Mechanism | Reference |

| Hexanuclear Au(I) supermolecule with 8-QNS | ~440, ~636 | 16.2 (at 636) | CH₂Cl₂ | Intraligand transition, S → Au(I) charge-transfer, Au(I)···Au(I) interactions | acs.org |

| Hexanuclear Au(I) supermolecule with 8-QNS | ~450 | - | CH₃CN | Intraligand transition, S → Au(I) charge-transfer, Au(I)···Au(I) interactions | acs.org |

| Au(I) complexes with 8-QNS | 535-568 | - | Solid-state | Intraligand transition, S → Au(I) charge-transfer, Au(I)···Au(I) interactions | researcher.life |

Molecular Dynamics Simulations for Intermolecular Interactions and Self-Assembly Phenomena

Molecular Dynamics (MD) simulations are invaluable for investigating the dynamic behavior of molecules, their intermolecular interactions, and their propensity for self-assembly. These simulations provide insights into how molecules arrange themselves in condensed phases or in solution, driven by non-covalent forces.

Studies involving quinoline derivatives have utilized MD simulations to explore various phenomena. For instance, MD simulations have been employed to study the extraction of quinoline from heptane, highlighting the dominant role of van der Waals interactions in these ternary systems researchgate.net. In related systems, Car-Parrinello Molecular Dynamics (CPMD) has been used to examine intermolecular interactions, particularly hydrogen bond dynamics and vibrational features, in benzo[h]quinoline (B1196314) systems, providing insights into self-assembly processes mdpi.com.

The self-assembly of supramolecular systems, including those involving metal complexes, is another area where MD simulations are applied. Studies on gold(I) complexes with this compound ligands have noted the presence of intramolecular Au(I)···Au(I) distances, such as 2.991(2) to 3.081(2) Å, which can influence their structural organization and properties acs.orgsci-hub.se. Broader research in supramolecular chemistry and materials science utilizes MD simulations to understand the assembly of nanoparticles and molecular gels, revealing the critical role of intermolecular forces in directing these processes chemrxiv.orgnih.govmdpi.com. These simulations allow for the investigation of dynamic interactions and the formation of ordered structures, which are fundamental to the properties of self-assembled materials.

Mechanistic Insights from Computational Studies of Chemical Reactions and Catalytic Cycles

Computational studies, particularly DFT, are crucial for dissecting the mechanisms of chemical reactions and catalytic cycles involving this compound or related ligands. These investigations help elucidate reaction pathways, identify transition states, and understand the role of the ligand in influencing reactivity and selectivity.

DFT calculations have been employed to study the formation of cobalt(III)-thiolate complexes from cobalt(II)-disulfide precursors, utilizing the 8-quinolinolate ligand (the deprotonated form of 8-hydroxyquinoline (B1678124), related to this compound). These studies have analyzed the orientation of the quinoline ligand and the electrostatic attractions that stabilize the resulting complexes. For example, d-orbital splitting energies for related cobalt-thiolate compounds were estimated to be around 3.10 eV researchgate.net. DFT has also been used to rationalize the redox equilibrium between copper(II) μ-thiolate and copper(I) disulfide structures researchgate.net.

Mechanistic studies have also explored reactions where quinoline-based ligands play a role in catalytic processes. For instance, a three-step cascade reaction for converting indoles into quinolines has been described, where thiols, including this compound, act as multi-tasking reagents promoting spirocyclization, nucleophilic substitution, and ring expansion whiterose.ac.uk. Computational investigations have also been conducted on palladium and rhodium-catalyzed C-H functionalization reactions of quinoline N-oxides, providing insights into catalytic cycles researchgate.net. Furthermore, studies on nickel complexes with 8-mercaptoquinoline (B1208045) ligands have examined the kinetics and mechanisms of their reactions with alkyl halides acs.org, and research on thiolate-bridged dinuclear iron-nickel complexes relevant to hydrogenase enzymes also involves theoretical and spectroscopic analyses pnas.org. These studies collectively highlight the utility of computational chemistry in unraveling the complex reaction pathways and catalytic roles of this compound and related sulfur-containing quinoline derivatives.

Compound List:

this compound (8-QNS)

Quinoline

8-Quinolinolate

8-Hydroxyquinoline

Advanced Applications of Quinoline 8 Thiolate in Functional Materials Science

Supramolecular Materials and Self-Assembly Architectures

Quinoline-8-thiolate and its derivatives are instrumental in constructing sophisticated supramolecular materials and self-assembled architectures, particularly those exhibiting stimuli-responsive behavior. The inherent ability of the thiolate group to coordinate with metal ions, coupled with the π-system of the quinoline (B57606) ring, facilitates the formation of intricate structures driven by non-covalent interactions and metal-metal bonding.

Design Principles for Stimuli-Responsive Materials (e.g., Mechanochromism)

A significant area of research involves the development of mechanochromic materials, which change their optical properties (color or luminescence) upon mechanical stimulation such as grinding or pressure. Gold(I) complexes incorporating this compound ligands have demonstrated remarkable mechanochromic luminescence. For instance, complexes like [8-QNS(AuPMe3)2]ClO4 (where 8-QNS is this compound) exhibit a distinct change in their emission spectrum upon grinding, shifting from approximately 535 nm to 601 nm. This phenomenon is often attributed to changes in the supramolecular arrangement and the strength of aurophilic (Au(I)...Au(I)) interactions within the solid state.

These gold(I) complexes also display solvent-induced luminescence changes, where variations in solvent polarity can alter the molecular packing and electronic environment, leading to different emission profiles. For example, a gold(I) this compound complex might emit at around 440 nm and 636 nm in dichloromethane (B109758) but only at approximately 450 nm in acetonitrile (B52724). Such solvent-dependent behavior highlights the sensitivity of these supramolecular assemblies to their environment. The design principles for these materials often involve creating structures where weak intermolecular forces, such as metal-metal contacts and π-π stacking, can be readily modulated by external stimuli, leading to reversible changes in luminescence.

Table 4: Stimuli-Responsive Luminescence of this compound Complexes

| Material/Complex | Stimulus | Observed Response | Potential Mechanism | Source |

| [8-QNS(AuPMe3)2]ClO4 | Grinding (mechanical force) | Mechanochromic luminescence (emission shift from ~535 nm to ~601 nm) | Changes in supramolecular assembly, Au(I)...Au(I) interactions | |

| Gold(I) this compound complexes | Solvent polarity change | Luminescence changes (e.g., 440 & 636 nm in CH2Cl2; 450 nm in CH3CN) | Altered molecular packing and electronic environment due to solvent interaction |

Metal-Organic Frameworks (MOFs) and Coordination Polymers Utilizing this compound

This compound serves as a valuable ligand in the construction of metal-organic frameworks (MOFs) and coordination polymers (CPs). Its ability to chelate metal ions through both the nitrogen atom of the quinoline ring and the sulfur atom of the thiolate group allows for the formation of diverse network structures with tunable properties.

While specific MOFs built with this compound as the primary linker are still an emerging area, the general principles of MOF construction using thiolate ligands are well-established. Thiolate-based MOFs and coordination polymers often exhibit unique properties such as semiconductivity, luminescence, and thermal stability, making them suitable for applications in sensing, catalysis, and gas adsorption. The incorporation of this compound into such frameworks could leverage its electronic and coordination capabilities to create novel materials with tailored functionalities for specific applications.

Table 5: MOFs and Coordination Polymers Utilizing this compound and Related Ligands

| Material Type | Metal Centers Involved | Structural Features | Potential Applications | Source |

| This compound-based MOFs/CPs | Various metals (e.g., Au(I), Pd(II), Ag(I)) | Coordination polymers, dimers, supramolecular assemblies, metal-metal interactions | Gas storage, catalysis, sensing, luminescence | |

| Organoboron this compound complexes | Boron | Incorporation into π-conjugated polymers, potential MOF building blocks | Optoelectronic materials, MOFs | |

| Related 8-hydroxyquinoline (B1678124) CPs | Cr, Zn | 1D chains, 2D layers via π-π stacking and H-bonding | Supramolecular assembly | |

| Ag(I)-thiolate coordination polymers | Ag(I) | 1D chains, 2D lamellar, 3D MOFs; Ag...Ag interactions | Sensing, luminescence, semiconductivity, catalysis |

Compound List:

this compound

Organoboron this compound

Sodium this compound

Tris-(8-hydroxyquinoline) aluminum (Alq3)

5,7-dibromo-8-hydroxyquinoline

Znq2

8-quinolinolato-lithium (Liq)

Quinoline

[8-QNS(AuPMe3)2]ClO4

Gold(I) this compound complexes

Palladium dimer with this compound pincer ligand

Ag(I)-thiolate coordination polymers

Explorations in Catalytic Applications of Quinoline 8 Thiolate Based Systems

Potential for Asymmetric Catalysis with Chiral Quinoline-8-thiolate Derivatives

The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds. The quinoline (B57606) scaffold is a common feature in many successful chiral ligands. thieme-connect.combgu.ac.il The introduction of chirality into the this compound framework presents a promising avenue for the design of new asymmetric catalysts.

Chirality can be introduced in several ways, such as by appending a chiral substituent to the quinoline ring or by creating an atropisomeric system where rotation around a C-C or C-N bond is restricted. Axially chiral biaryls containing a quinoline moiety are a well-established class of privileged ligands in asymmetric catalysis. dicp.ac.cn An efficient kinetic resolution of axially chiral 5- or 8-substituted quinoline derivatives has been developed through asymmetric transfer hydrogenation, highlighting the utility of chiral quinoline scaffolds. dicp.ac.cn

While specific examples of chiral this compound derivatives in asymmetric catalysis are not yet widely reported, the synthesis of chiral precursors is feasible. For instance, chiral Schiff base ligands derived from 8-cyanoquinoline have been used in phase-transfer catalyzed asymmetric alkylation reactions. thieme-connect.com The synthesis of chiral N,N-bidentate quinoline derivatives has also been achieved. thieme-connect.com These synthetic strategies could potentially be adapted to produce chiral derivatives of quinoline-8-thiol.

The first asymmetric synthesis of quinoline derivatives via an inverse electron demand Diels-Alder reaction using a chiral Ti(IV) complex has been reported, demonstrating the potential for creating chiral quinoline-containing products. nih.gov

Table 3: Strategies for the Design of Chiral this compound Derivatives

| Chiral Element | Synthetic Approach | Potential Catalytic Application |

| Chiral Substituent | Attachment of a chiral amine or alcohol to the quinoline backbone | Asymmetric C-C bond formation |

| Atropisomerism | Sterically hindered biaryl linkage at a position on the quinoline ring | Enantioselective hydrogenation |

This table outlines conceptual strategies for the development of chiral this compound ligands based on established principles in asymmetric catalysis.

The exploration of chiral this compound derivatives as ligands in asymmetric transition metal catalysis holds significant promise for the development of novel and efficient methods for the synthesis of enantiomerically pure compounds.

Applications in Environmental Chemistry and Advanced Analytical Techniques

Selective Metal Ion Detection and Sensor Design

The unique structure of Quinoline-8-thiolate, which combines a fluorescent quinoline (B57606) core with a metal-binding thiol group, makes it a candidate for the development of selective metal ion sensors. nih.gov The nitrogen and sulfur atoms form a bidentate chelation site, allowing the molecule to bind with various metal ions. This binding event can be engineered to produce a measurable optical response, such as a change in fluorescence, enabling the detection and quantification of specific metal ions. mdpi.com

Fluorescent sensors are designed with two primary components: a fluorophore that emits light upon excitation and a receptor that selectively binds to a target analyte, in this case, a metal ion. nih.gov The quinoline moiety in this compound serves as the fluorophore. The interaction between the sensor molecule and a metal ion can lead to a change in the fluorescence signal, either through enhancement or, more commonly with heavy metals, quenching (a decrease in fluorescence intensity).

Fluorescence quenching can occur through several mechanisms, including Photoinduced Electron Transfer (PET). In a typical PET-based sensor, the receptor (the N, S chelation site) can donate an electron to the excited fluorophore (the quinoline ring), quenching its fluorescence. When the receptor binds to a target metal ion, its electron-donating ability is suppressed, which can "turn on" or restore the fluorescence. Conversely, certain paramagnetic metal ions, such as Cu²⁺, Ni²⁺, Co²⁺, or Fe³⁺, can quench fluorescence through energy transfer or electron transfer processes upon binding, providing a "turn-off" signal. nih.gov This quenching effect forms the basis for sensitive detection, as the decrease in fluorescence intensity can be correlated to the concentration of the metal ion.

Table 1: Key Parameters in Fluorescence Sensor Development

| Parameter | Description | Relevance to Sensor Performance |

| Selectivity | The ability of the sensor to bind to a specific target metal ion in the presence of other potentially interfering ions. | Crucial for accurate detection in complex environmental samples. |

| Sensitivity | The lowest concentration of the metal ion that can be reliably detected (Limit of Detection, LOD). | Determines the applicability of the sensor for trace-level analysis. |

| Quantum Yield | The ratio of photons emitted to photons absorbed by the fluorophore. | A higher quantum yield in the "on" state or a significant change upon quenching leads to a stronger signal. |

| Binding Constant (K) | A measure of the affinity between the sensor molecule and the metal ion. | Indicates the stability of the sensor-metal complex. |

The capacity of this compound to form stable complexes with heavy metal ions is central to its application in environmental remediation. nih.govwikipedia.org Heavy metals such as lead, mercury, cadmium, and copper are significant environmental pollutants, and their removal from water and soil is a critical challenge. nih.gov Chelating agents are molecules that can form multiple bonds to a single metal ion, creating a stable, water-soluble complex known as a chelate, which can then be removed from the contaminated medium. nih.govnih.gov

This compound acts as a bidentate chelating agent, using its nitrogen and sulfur atoms to bind to metal ions. Thiol groups, in particular, have a high affinity for soft heavy metals. nih.gov Strategies for remediation often involve immobilizing the chelating agent onto a solid support, such as silica (B1680970), polymers, or carbon nanotubes. researchgate.netepa.gov This approach creates a material that can be easily introduced into and removed from contaminated water. As the water passes over the material, the immobilized this compound captures heavy metal ions, effectively sequestering them from the solution. The solid support can then be filtered out, leaving behind water with a reduced concentration of heavy metal contaminants. This method is advantageous for both large-scale water treatment and for use in packed columns for continuous environmental monitoring. researchgate.netepa.gov

Corrosion Inhibition Mechanisms and Performance Evaluation

Corrosion is the degradation of a metal due to chemical reactions with its environment, a process that causes significant economic losses. najah.edu Organic corrosion inhibitors are substances that, when added in small concentrations to an environment, can decrease the rate of corrosion. Quinoline and its derivatives are recognized as effective corrosion inhibitors for various metals, particularly for steel in acidic environments. najah.edujmaterenvironsci.comresearchgate.net

The inhibition mechanism of compounds like this compound relies on their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. najah.edu This adsorption is facilitated by several factors:

Electron-Rich Structure : The quinoline ring has a high electron density, which promotes interaction with the metal surface. jmaterenvironsci.com

Heteroatom Active Sites : The nitrogen and, crucially, the sulfur atoms in this compound have lone pairs of electrons that can coordinate with vacant d-orbitals of metal atoms on the surface, forming strong chemical bonds (chemisorption). jmaterenvironsci.com

Surface Coverage : The planar quinoline ring provides a large surface area, allowing the molecules to pack efficiently and form a dense protective film.

Chelation : The ability to chelate surface metal ions can further stabilize the adsorbed layer, enhancing the protective effect. nih.gov

The performance of a corrosion inhibitor is evaluated using a combination of electrochemical and surface analysis techniques. mdpi.commdpi.com These methods provide quantitative data on how effectively the inhibitor reduces the corrosion rate.

Table 2: Common Techniques and Parameters for Corrosion Inhibitor Evaluation

| Evaluation Technique | Key Parameters Measured | Interpretation |

| Weight Loss | Mass loss of a metal coupon over time. | A lower mass loss in the presence of the inhibitor indicates better protection. |

| Potentiodynamic Polarization (Tafel Plots) | Corrosion Potential (Ecorr), Corrosion Current Density (Icorr). | A decrease in Icorr signifies a reduction in the corrosion rate. Shifts in Ecorr indicate whether the inhibitor affects anodic, cathodic, or both reactions. mdpi.com |

| Electrochemical Impedance Spectroscopy (EIS) | Charge Transfer Resistance (Rct), Double Layer Capacitance (Cdl). | An increase in Rct suggests the formation of a protective layer that impedes the charge transfer associated with corrosion. najah.edumdpi.com |

| Scanning Electron Microscopy (SEM) | Surface morphology imaging. | Provides visual evidence of a smoother, less damaged surface in the presence of the inhibitor compared to an uninhibited surface. mdpi.com |

These evaluation methods allow researchers to calculate the Inhibition Efficiency (%IE), a key metric that quantifies the inhibitor's performance under specific conditions. mdpi.com Studies on related quinoline derivatives have shown high inhibition efficiencies, often exceeding 90%, demonstrating the potential of this class of compounds as effective corrosion inhibitors. najah.eduresearchgate.netmdpi.com

Future Research Trajectories and Emerging Paradigms for Quinoline 8 Thiolate

Synthesis and Application of Novel Chiral Quinoline-8-thiolate Ligands

The development of chiral ligands is paramount for advancing asymmetric synthesis, a critical field for producing enantiomerically pure pharmaceuticals and fine chemicals. Research is actively pursuing the synthesis of novel chiral this compound derivatives designed to impart high enantioselectivity in catalytic transformations. These efforts involve incorporating chiral auxiliaries or building chiral centers directly into the this compound framework. For instance, studies have explored the synthesis of camphor (B46023) sulfonamide-based quinoline (B57606) ligands, which have been successfully employed in the asymmetric addition of organozinc reagents to aldehydes, yielding chiral alcohols with high enantioselectivities (up to 96% ee) thieme-connect.comthieme-connect.com. Furthermore, chiral quinoline-based ligands, such as those featuring oxazoline (B21484) or phosphine (B1218219) moieties, are being investigated for their efficacy in various metal-catalyzed asymmetric reactions, including C-H functionalization and allylic alkylations thieme-connect.comresearchgate.net. The design of these chiral ligands aims to create specific steric and electronic environments around metal centers, thereby controlling the stereochemical outcome of catalytic reactions.

Integration into Multi-Component Functional Materials and Hybrid Systems

This compound and its derivatives are increasingly being integrated into advanced functional materials and hybrid systems, leveraging their unique electronic and coordination properties. Organoboron this compound polymers, for example, have demonstrated high refractive indices and tunable photoluminescence, making them suitable for applications in organic light-emitting diodes (OLEDs) vulcanchem.com. The coordination of this compound with metals like copper and zinc has also led to the development of coordination polymers and metal-organic frameworks (MOFs) with potential applications in gas storage, catalysis, and sensing vulcanchem.comnih.gov. Research is also exploring the incorporation of this compound units into π-conjugated polymers to enhance optoelectronic properties vulcanchem.com. The ability of this compound to form stable metal complexes, including with gold(I), has led to the creation of luminescent supermolecules and one-dimensional coordination polymers with interesting photophysical properties, driven by intermolecular metal-metal interactions nih.govacs.orgacs.orgchemrxiv.org. These hybrid materials benefit from the synergistic combination of the organic ligand's properties and the metal's characteristics.

Discovery and Development of New Catalytic Transformations

The catalytic potential of this compound, primarily as a ligand in transition metal complexes, is a significant area of ongoing research. Complexes formed with metals such as copper, zinc, and boron have been documented for their catalytic activities vulcanchem.com. Emerging research focuses on developing novel catalytic transformations mediated by this compound-based metal complexes. For instance, cyclometalated iridium complexes featuring quinoline motifs have been explored for acceptorless dehydrogenative coupling (ADC) reactions, leading to the synthesis of quinoline derivatives with high yields and chemoselectivity beilstein-journals.org. The development of chiral quinoline-based ligands is also crucial for asymmetric catalysis, with applications in reactions like the 1,2-addition of organozinc reagents to aldehydes thieme-connect.comthieme-connect.com. Future directions include exploring this compound complexes in more challenging catalytic reactions, such as C-H activation and functionalization, and developing more sustainable catalytic processes.

Advanced Insights into Supramolecular Self-Assembly and Dynamic Systems

The supramolecular chemistry of this compound is an active area of investigation, focusing on its ability to self-assemble into ordered structures and dynamic systems. Studies have highlighted the formation of supramolecular assemblies driven by metal-metal interactions, such as Au(I)···Au(I) contacts, in gold(I) this compound complexes, leading to the formation of hexanuclear supermolecules with unique luminescent properties nih.govacs.orgacs.org. These assemblies exhibit solvent-dependent luminescence, with emission characteristics modulated by the strength of these intermolecular interactions. Research also explores π-π stacking and hydrogen bonding interactions in the self-assembly of quinoline derivatives into one-dimensional chains and two-dimensional layers mdpi.com. The dynamic nature of these self-assembled systems, potentially influenced by external stimuli, presents opportunities for developing responsive materials and molecular machines. For example, aromatic amide foldamers incorporating quinoline units have shown potential in forming hybridized double helices for stabilizing protein-protein interactions, illustrating the application of self-assembly principles in complex biological systems anr.fracs.org.

Implementation of Cutting-Edge Spectroscopic and Imaging Techniques for Structure-Property Elucidation